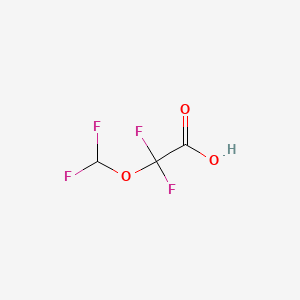
2-(difluoromethoxy)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethoxy)-2,2-difluoroacetic acid (CHF2OCF2CO2H) is a fluorinated organic compound identified as a metabolite of enflurane, an inhalation anesthetic . It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two fluorine atoms replacing hydrogen atoms on the alpha carbon .
Preparation Methods
The preparation of difluoromethoxydifluoroacetic acid involves several synthetic routes. One method includes the oxidative dehalogenation of enflurane (CHF2OCF2CHCIF) catalyzed by cytochrome P-450 in the presence of NADPH and O2 .
Chemical Reactions Analysis
2-(difluoromethoxy)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(difluoromethoxy)-2,2-difluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of difluoromethoxydifluoroacetic acid involves its formation through the oxidative dehalogenation of enflurane catalyzed by cytochrome P-450 . This reaction requires NADPH and O2 and results in the cleavage of the C-H bonds in enflurane, leading to the formation of difluoromethoxydifluoroacetic acid, chloride, and fluoride ions .
Comparison with Similar Compounds
2-(difluoromethoxy)-2,2-difluoroacetic acid can be compared with other fluorinated carboxylic acids such as:
Difluoroacetic acid (CHF2COOH): A structural analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid (CF3COOH): Contains three fluorine atoms on the alpha carbon, making it more acidic and hydrophobic compared to difluoromethoxydifluoroacetic acid.
The uniqueness of difluoromethoxydifluoroacetic acid lies in its specific structure and formation as a metabolite of enflurane, which provides insights into the metabolic pathways and potential toxicological effects of fluorinated anesthetics .
Properties
CAS No. |
75780-06-2 |
|---|---|
Molecular Formula |
C3H2F4O3 |
Molecular Weight |
162.04 g/mol |
IUPAC Name |
2-(difluoromethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(5)10-3(6,7)1(8)9/h2H,(H,8,9) |
InChI Key |
ULBQFKMBPFATJA-UHFFFAOYSA-N |
SMILES |
C(OC(C(=O)O)(F)F)(F)F |
Canonical SMILES |
C(OC(C(=O)O)(F)F)(F)F |
Key on ui other cas no. |
75780-06-2 |
Synonyms |
2-DFM-DFA 2-difluoromethoxy-2,2-difluoroacetic acid difluoromethoxydifluoroacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


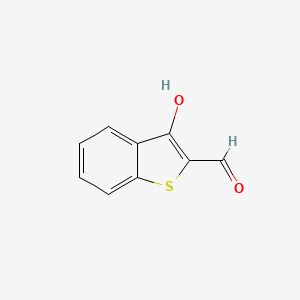
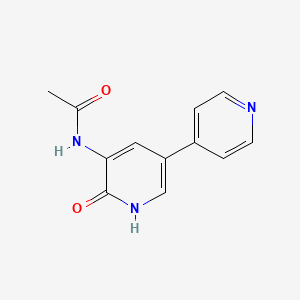
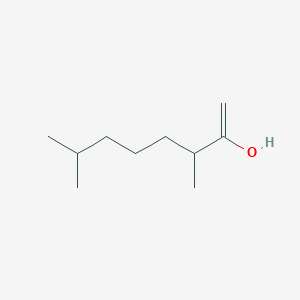



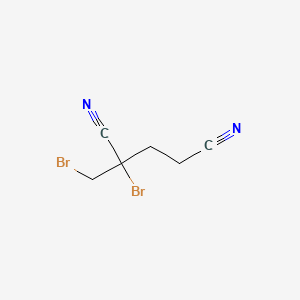
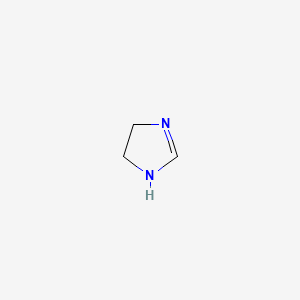
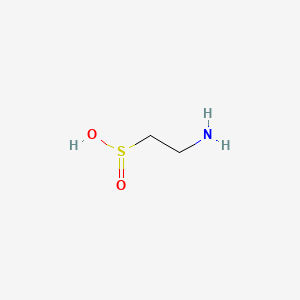
mercury](/img/structure/B1206855.png)
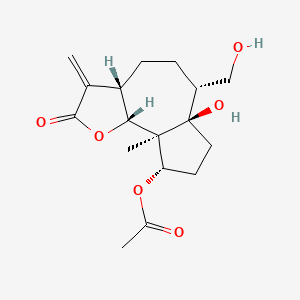

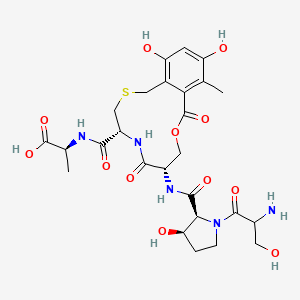
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
